3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 874463-98-6
Cat. No.: VC7154253
Molecular Formula: C16H11FN4OS
Molecular Weight: 326.35
* For research use only. Not for human or veterinary use.
![3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 874463-98-6](/images/structure/VC7154253.png)
Specification
CAS No. | 874463-98-6 |
---|---|
Molecular Formula | C16H11FN4OS |
Molecular Weight | 326.35 |
IUPAC Name | 3-(2-fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Standard InChI | InChI=1S/C16H11FN4OS/c1-22-11-8-6-10(7-9-11)15-20-21-14(18-19-16(21)23-15)12-4-2-3-5-13(12)17/h2-9H,1H3 |
Standard InChI Key | VEYGFMXSGOYOBA-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused triazolo[3,4-b][1, thiadiazole core substituted at position 3 with a 2-fluorophenyl group and at position 6 with a 4-methoxyphenyl moiety. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs, potentially altering binding interactions .
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₂FN₄OS |
Molecular Weight | 340.4 g/mol |
LogP (Predicted) | 3.2 ± 0.3 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
Spectroscopic Characterization
While specific data for the 2-fluorophenyl variant are unavailable, analogous triazolothiadiazoles exhibit characteristic signals:
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¹H NMR: Methoxy protons resonate at δ 3.8–3.9 ppm, while aromatic protons appear between δ 7.1–8.7 ppm, with coupling constants reflecting substituent positions .
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¹³C NMR: The thiadiazole ring carbons appear at δ 160–170 ppm, with fluorinated aromatic carbons showing deshielding effects .
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IR Spectroscopy: Key absorptions include C=N stretches (1600–1650 cm⁻¹) and S–C=N vibrations (690–710 cm⁻¹) .
Synthesis and Optimization
Reaction Pathway
The synthesis follows a two-step protocol adapted from fluorinated triazolothiadiazole derivatives :
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Cyclocondensation: 4-Amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol reacts with 2-fluorobenzoic acid in phosphorus oxychloride under reflux (8–12 hours).
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Workup: Neutralization with sodium bicarbonate, followed by purification via ethanol/water recrystallization or column chromatography.
Table 2: Representative Synthesis Conditions
Parameter | Optimal Range |
---|---|
Temperature | 110–120°C |
POCl₃ Volume | 10 mL per 0.1 mol substrate |
Reaction Time | 8–12 hours |
Yield | 55–65% |
Yield Optimization
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Stoichiometry: A 1:1.1 molar ratio of triazole-thiol to carboxylic acid maximizes yield .
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Catalysis: Addition of catalytic p-toluenesulfonic acid (0.1 eq) improves cyclization efficiency by 12–15% .
Pharmacological Activities
Anticancer Activity
Fluorinated triazolothiadiazoles demonstrate cell line-dependent cytotoxicity:
Table 3: Antiproliferative Activity of Analogous Compounds (IC₅₀, μM)
Compound | MCF-7 (Breast) | SaOS-2 (Bone) | K562 (Leukemia) |
---|---|---|---|
3-(4-Fluorophenyl) | 30.2 | 39.0 | 29.4 |
3-(3,4-Dimethoxyphenyl) | 25.2 | 28.5 | 21.5 |
Tamoxifen (Control) | 5.8 | 10.5 | - |
The 2-fluorophenyl derivative’s planar structure may improve DNA intercalation, though steric hindrance could reduce binding affinity compared to para-substituted analogs .
Structure-Activity Relationships (SAR)
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Fluorine Position: Para-fluorine enhances π-stacking with tyrosine residues in GABA receptors (anticipileptic target), while ortho-substitution may favor hydrophobic pockets in kinase domains (anticancer target) .
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Methoxy Group: The 4-methoxyphenyl moiety contributes to metabolic stability via steric shielding of the methoxy oxygen from oxidative demethylation .
Future Directions
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Synthetic Studies: Optimize routes to improve yields beyond 65% using microwave-assisted synthesis.
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In Vivo Profiling: Evaluate the 2-fluorophenyl variant in MES and chemoconvulsant models to quantify PI values.
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Target Identification: Screen against kinase panels and GABAergic receptors to elucidate mechanism.
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